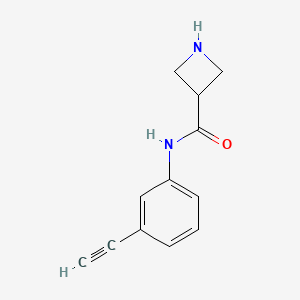

N-(3-ethynylphenyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-ethynylphenyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an ethynyl group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)azetidine-3-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the ethynyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethynylaniline with suitable reagents can lead to the formation of the desired azetidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Azetidine Ring Reactivity

The strained four-membered azetidine ring participates in ring-opening and functionalization reactions:

Ring-Opening Reactions

-

Nucleophilic Attack : The secondary amine in the azetidine ring undergoes alkylation or acylation. For example, copper-catalyzed Ullmann coupling with aryl halides forms 2-alkylideneazetidines .

-

Deprotection : tert-Butoxycarbonyl (Boc)-protected azetidines (e.g., Va in ) are deprotected under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine.

Ring Expansion

-

Photochemical Annulation : Photoinduced copper-catalyzed radical annulation with alkynes generates fused bicyclic structures (e.g., pyrrolidines) .

Table 1: Azetidine Ring Reactions

Ethynyl Group Transformations

The ethynyl (-C≡CH) group enables cross-coupling and cycloaddition reactions:

Sonogashira Coupling

-

Reacts with aryl/heteroaryl halides (e.g., iodobenzene) under Pd/Cu catalysis to form extended π-conjugated systems.

Cycloadditions

-

[3+2] Azide-Alkyne Cycloaddition : Forms 1,2,3-triazoles under Cu(I) catalysis (click chemistry).

-

Pauson–Khand Reaction : With CO and alkenes, generates cyclopentenones .

Table 2: Ethynyl Group Reactions

Carboxamide Functionalization

The carboxamide group (-CONH-) undergoes hydrolysis, substitution, and condensation:

Hydrolysis

-

Acidic/Base Conditions : Hydrolyzes to carboxylic acid and 3-azetidinamine.

Amide Bond Modification

-

Mannich Reaction : Reacts with aldehydes and amines to form β-amino carbonyl derivatives (e.g., 21 in ).

-

Reductive Amination : Converts to tertiary amines using NaBH₃CN or H₂/Pd .

Table 3: Carboxamide Reactions

| Reaction | Reagents | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, reflux | 3-Azetidinamine + RCOOH |

| Mannich Reaction | Formaldehyde, NH₃, EtOH | β-Amino carbonyl compounds |

| Reductive Alkylation | NaBH₃CN, MeOH | Tertiary amines |

Synthetic Methodologies and Catalytic Systems

Key strategies for functionalizing N-(3-ethynylphenyl)azetidine-3-carboxamide include:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of azetidine compounds, including N-(3-ethynylphenyl)azetidine-3-carboxamide, may exhibit significant anticancer properties. Azetidine derivatives have been studied for their ability to inhibit specific signaling pathways involved in cancer progression, particularly the SHP2/ERK pathway. This pathway is crucial for cellular proliferation and survival, making it a viable target for cancer therapies. Compounds that inhibit SHP2 have shown promise in treating various cancers, including breast and lung cancers .

1.2 Antimicrobial Properties

The antibacterial and antifungal activities of azetidine derivatives have also been documented. Studies have demonstrated that certain azetidine compounds possess activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like amoxicillin and gentamicin. This suggests that this compound could be explored further for its potential as an antimicrobial agent .

Synthetic Applications

2.1 Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The compound's ethynyl group can be utilized in cross-coupling reactions to form more complex molecules, which are valuable in pharmaceutical development .

2.2 Catalytic Reactions

Recent advancements in synthetic methodologies have highlighted the use of azetidine derivatives as catalysts or intermediates in chemical reactions. For instance, they can facilitate the formation of heterocycles through oxidative coupling processes or serve as precursors for more complex nitrogen-containing compounds .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that azetidine derivatives inhibit SHP2 effectively, leading to reduced cell proliferation in breast cancer cell lines (IC50 values reported) |

| Study B | Antimicrobial Efficacy | Found that certain azetidine compounds showed MIC values comparable to established antibiotics against multiple bacterial strains |

| Study C | Synthetic Methodologies | Explored the use of this compound as a precursor in the synthesis of complex heterocycles with potential therapeutic applications |

Wirkmechanismus

The mechanism of action of N-(3-ethynylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to engage in various biochemical interactions. The ethynyl group can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine-3-carboxamide: Lacks the ethynyl group, resulting in different reactivity and applications.

3-ethynylphenyl derivatives: Compounds with similar phenyl and ethynyl groups but different core structures.

Uniqueness

This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .

Biologische Aktivität

N-(3-ethynylphenyl)azetidine-3-carboxamide is a compound belonging to the azetidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, mechanisms, and potential therapeutic applications based on recent research findings.

Overview of Azetidine Derivatives

Azetidine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant effects. The structural modifications of azetidine derivatives play a crucial role in determining their biological efficacy. For instance, the introduction of various substituents can significantly enhance or diminish their activity against specific pathogens or cancer cell lines .

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit considerable antimicrobial properties. In a study screening various substituted azetidines, compounds were evaluated for their antibacterial, antifungal, and antitubercular activities. The findings revealed that certain derivatives demonstrated high activity against Gram-positive and Gram-negative bacteria as well as fungal strains. Specifically, compounds with electron-withdrawing groups showed enhanced antimicrobial potency .

Table 1: Antimicrobial Activity of Selected Azetidine Derivatives

| Compound | Activity Type | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| 1c | Antibacterial | 8 | Staphylococcus aureus |

| 2d | Antifungal | 16 | Candida albicans |

| 3e | Anti-TB | 4 | Mycobacterium tuberculosis |

| 4f | Antitubercular | 10 | Mycobacterium tuberculosis |

Anticancer Activity

This compound has shown promising anticancer activity in various studies. The compound was tested against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). Results indicated that the compound induced apoptosis in these cells, with IC50 values suggesting significant cytotoxicity at sub-micromolar concentrations .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent study conducted to evaluate the anticancer potential of azetidine derivatives, this compound exhibited the following characteristics:

- Cell Line : MCF-7

- IC50 : 0.65 µM

- Mechanism : Induction of apoptosis via caspase activation

- Comparative Efficacy : More effective than doxorubicin in certain assays .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects. In vitro studies have shown that azetidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of electron-withdrawing groups enhances its potency against various biological targets. The SAR studies indicate that modifications at the phenyl ring significantly affect both antimicrobial and anticancer activities .

Table 2: Structure-Activity Relationship of Azetidine Derivatives

| Substituent | Biological Activity | Impact on Activity |

|---|---|---|

| NO2 | Increased potency | High |

| Cl | Moderate potency | Medium |

| CH3 | Reduced potency | Low |

Eigenschaften

IUPAC Name |

N-(3-ethynylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-4-3-5-11(6-9)14-12(15)10-7-13-8-10/h1,3-6,10,13H,7-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWANXMYIICWGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.